![molecular formula C13H16ClFN2O B2464226 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one CAS No. 1174869-30-7](/img/structure/B2464226.png)
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one, also known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been shown to have a wide range of biological activities.
作用機序
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one acts as a competitive antagonist of the 5-HT2C receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. By blocking the activity of the 5-HT2C receptor, this compound can modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease food intake in rats and mice, indicating a role in appetite regulation. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, indicating a potential role in addiction treatment. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
実験室実験の利点と制限
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. Additionally, this compound has good solubility in water and can be easily administered to animals. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, this compound has been shown to have off-target effects on other serotonin receptor subtypes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one. One area of interest is the role of 5-HT2C receptors in drug addiction and relapse. This compound has been shown to reduce the reinforcing effects of drugs of abuse, but it is unclear whether this effect persists after chronic drug exposure. Another area of interest is the role of 5-HT2C receptors in anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, but it is unclear whether this effect translates to humans. Finally, there is interest in developing more selective and longer-acting antagonists of the 5-HT2C receptor, which could have potential therapeutic applications.
合成法
The synthesis of 2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one involves the reaction of 1-chloro-2-propanone with 4-[(3-fluorophenyl)methyl]piperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and yields this compound as a white solid with a melting point of 115-118°C.
科学的研究の応用
2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one has been widely used in scientific research as a tool to study the role of serotonin receptors in various biological processes. It has been shown to be a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has been used to investigate the role of 5-HT2C receptors in appetite regulation, drug abuse, and anxiety disorders.
特性
IUPAC Name |
2-chloro-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11/h1-3,8H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIEEFGGMUGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2464144.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)
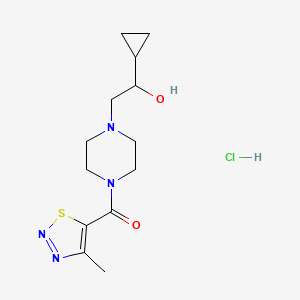
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)
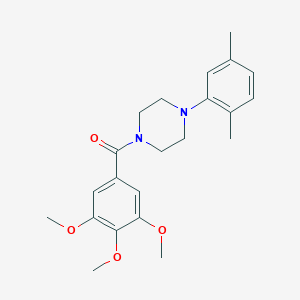

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)
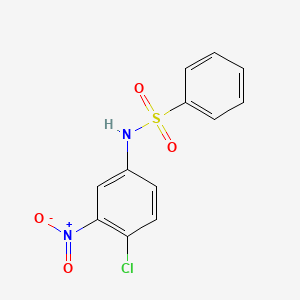

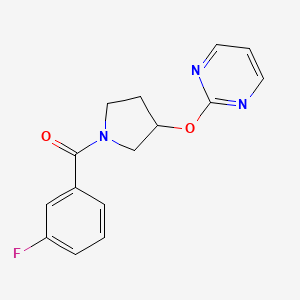
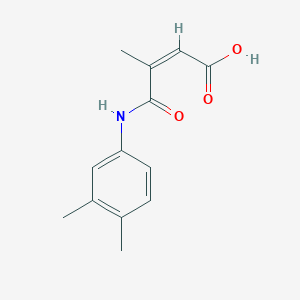
![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)